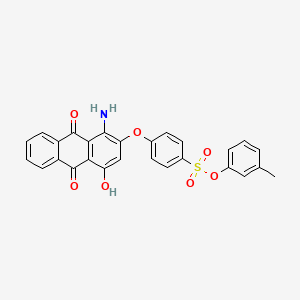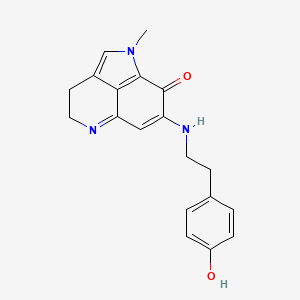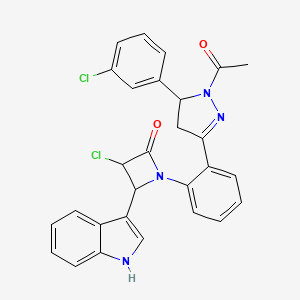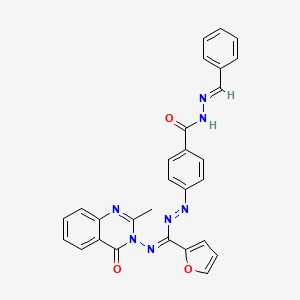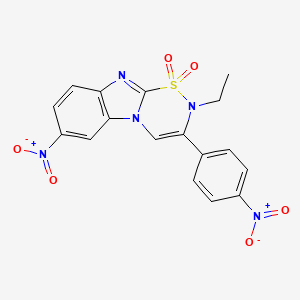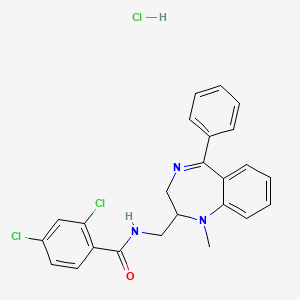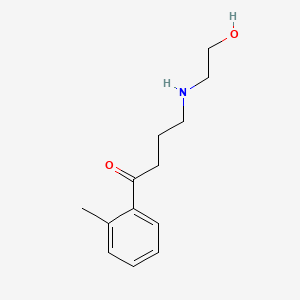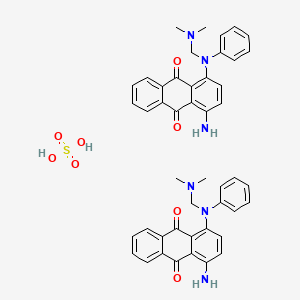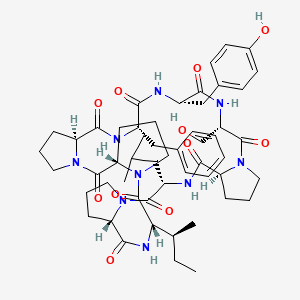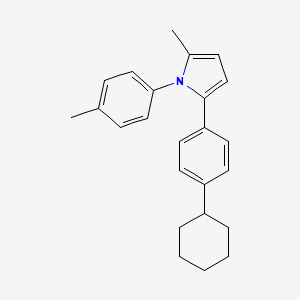
Sodium bis(N-(2-chlorophenyl)-2-((2-hydroxy-5-mesylphenyl)azo)-3-oxobutyramidato(2-))cobaltate(1-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium bis(N-(2-chlorophenyl)-2-((2-hydroxy-5-mesylphenyl)azo)-3-oxobutyramidato(2-))cobaltate(1-) is a complex coordination compound It features a cobalt center coordinated to a ligand system that includes azo, hydroxy, and mesyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium bis(N-(2-chlorophenyl)-2-((2-hydroxy-5-mesylphenyl)azo)-3-oxobutyramidato(2-))cobaltate(1-) typically involves the following steps:
Formation of the Azo Ligand: The azo ligand is synthesized by diazotization of an aromatic amine followed by coupling with a phenol derivative.
Complexation with Cobalt: The azo ligand is then reacted with a cobalt salt (such as cobalt chloride) in the presence of a base (like sodium hydroxide) to form the desired complex.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis of the azo ligand followed by its complexation with cobalt under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Sodium bis(N-(2-chlorophenyl)-2-((2-hydroxy-5-mesylphenyl)azo)-3-oxobutyramidato(2-))cobaltate(1-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized, potentially altering the oxidation state of the cobalt center.
Reduction: Reduction reactions can also occur, affecting the azo group and the cobalt center.
Substitution: Ligand substitution reactions can take place, where one or more ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by altering the pH of the solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a higher oxidation state cobalt complex, while reduction could lead to the formation of amine derivatives from the azo group.
科学研究应用
Sodium bis(N-(2-chlorophenyl)-2-((2-hydroxy-5-mesylphenyl)azo)-3-oxobutyramidato(2-))cobaltate(1-) has several scientific research applications:
Materials Science: Used in the development of advanced materials with specific optical and electronic properties.
Catalysis: Acts as a catalyst in various organic reactions, including oxidation and reduction processes.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Employed in the manufacturing of dyes and pigments due to its vibrant color.
作用机制
The mechanism of action of Sodium bis(N-(2-chlorophenyl)-2-((2-hydroxy-5-mesylphenyl)azo)-3-oxobutyramidato(2-))cobaltate(1-) involves its ability to coordinate with various substrates and facilitate chemical transformations. The cobalt center plays a crucial role in these processes, often acting as a redox-active site. The azo group can participate in electron transfer reactions, while the hydroxy and mesyl groups can influence the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
- Sodium bis(N-(2-chlorophenyl)-2-((2-hydroxy-5-nitrophenyl)azo)-3-oxobutyramidato(2-))cobaltate(1-)
- Sodium bis(N-(2-chlorophenyl)-2-((2-hydroxy-5-sulfophenyl)azo)-3-oxobutyramidato(2-))cobaltate(1-)
Uniqueness
Sodium bis(N-(2-chlorophenyl)-2-((2-hydroxy-5-mesylphenyl)azo)-3-oxobutyramidato(2-))cobaltate(1-) is unique due to the presence of the mesyl group, which can enhance its solubility and stability compared to similar compounds
属性
CAS 编号 |
94246-68-1 |
|---|---|
分子式 |
C34H32Cl2CoN6NaO10S2+ |
分子量 |
901.6 g/mol |
IUPAC 名称 |
sodium;(Z)-N-(2-chlorophenyl)-3-hydroxy-2-[(2-hydroxy-5-methylsulfonylphenyl)diazenyl]but-2-enamide;cobalt |
InChI |
InChI=1S/2C17H16ClN3O5S.Co.Na/c2*1-10(22)16(17(24)19-13-6-4-3-5-12(13)18)21-20-14-9-11(27(2,25)26)7-8-15(14)23;;/h2*3-9,22-23H,1-2H3,(H,19,24);;/q;;;+1/b2*16-10-,21-20?;; |
InChI 键 |
PMLGEWWOHDGMFV-YCFMGCNXSA-N |
手性 SMILES |
C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)C)O)\C(=O)NC2=CC=CC=C2Cl)/O.C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)C)O)\C(=O)NC2=CC=CC=C2Cl)/O.[Na+].[Co] |
规范 SMILES |
CC(=C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=CC(=C2)S(=O)(=O)C)O)O.CC(=C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=CC(=C2)S(=O)(=O)C)O)O.[Na+].[Co] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





